molecular formula C4H6Br2O2 B094272 3,4-Dibromobutanoic acid CAS No. 16507-32-7

3,4-Dibromobutanoic acid

Cat. No. B094272
CAS RN: 16507-32-7
M. Wt: 245.9 g/mol
InChI Key: BETGACHBPWABRB-UHFFFAOYSA-N
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Description

3,4-Dibromobutanoic acid is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromobutanoic acid consists of a four-carbon chain (butanoic acid) with bromine atoms attached to the third and fourth carbons . The exact configuration of this molecule is not specified in the available resources.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure β-Hydroxy-Acid Derivatives : 3,4-Dibromobutanoic acid derivatives are used for substitutions and chain elongations in heterocyclic compounds, leading to enantiomerically pure β-hydroxy-acid derivatives. This process involves simultaneous reductive debromination and double-bond hydrogenation (Noda & Seebach, 1987).

  • Total Synthesis of Cytotoxic Metabolites : It's utilized in the synthesis of cytotoxic metabolites such as desmethyldiaportinol, a compound isolated from Ampelomyces sp. The synthesis involves cyclocondensation and reaction with thionyl chloride (Saeed & Qasim, 2014).

  • Study of 3-Oxothiolase Activities : Research on 3-oxothiolase activities in fibroblasts from patients with organic aciduria used 3,4-Dibromobutanoic acid analogs for studying defects in isoleucine catabolic pathway (Iden et al., 1990).

  • Reduction of α, ω-Dihaloalkanes : It's involved in the catalytic reduction of α, ω-dihaloalkanes, where its derivatives undergo various chemical transformations (Dahm & Peters, 1996).

  • Inactivation of gamma-Aminobutyric Acid Aminotransferase : Derivatives of 3,4-Dibromobutanoic acid have been studied as potential substrates or inactivators for enzymes like gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).

  • Synthesis of Protecting Group-Bearing Compounds : It's used in the synthesis of protected forms of dihydroxybutanoic acid, which are essential intermediates in the synthesis of various complex molecules (Walkup & Cunningham, 1987).

  • Role in Food Intake Regulation : Studies on endogenous sugar acids suggest that derivatives of 3,4-Dibromobutanoic acid may play a role in regulating feeding behaviors (Plata-salamán et al., 1986).

  • Synthesis of Biodegradable Polycarbonates : Derivatives of 3,4-Dibromobutanoic acid are used in synthesizing environmentally friendly polycarbonates and drug delivery carriers (Tsai et al., 2016).

  • Renin Inhibition in Hypertension Management : Its derivatives are used in designing renin inhibitors, which are important in managing hypertension (Thaisrivongs et al., 1987).

  • Quantum Chemical Computations and Molecular Docking : The compound's properties have been studied using computational and experimental methods, suggesting potential pharmacological applications (Charanya et al., 2020).

  • Inactivation of Enzymes : It has been used in the design of inactivators for enzymes like carboxypeptidase A, demonstrating its versatility in biochemical research (Kim & Chung, 1995).

  • Production of D-3,4-Dihydroxybutyric Acid : A study demonstrated the use of an in vitro enzyme cascade for producing d-3,4-Dihydroxybutyric acid from d-xylose, highlighting its potential in biotechnological applications (Zhang et al., 2022).

properties

IUPAC Name

3,4-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGACHBPWABRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromobutanoic acid

CAS RN

16507-32-7
Record name NSC106868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Saeed, M Qasim - Natural Product Research, 2014 - Taylor & Francis
A concise total synthesis of ( ± )-desmethyldiaportinol isolated from Ampelomyces sp. is described. Microwave-assisted cyclocondensation of 3,5-dimethoxyhomopthalic acid with 3,4-…
Number of citations: 7 www.tandfonline.com
NJ Van Zee, V Dragojlovic - Organic Letters, 2009 - ACS Publications
Phase-vanishing reactions are triphasic reactions, which involve a reagent, a liquid perfluoroalkane, and a substrate. In a phase-vanishing reaction with PTFE tape as the phase screen …
Number of citations: 32 pubs.acs.org
L Suigo - 2023 - air.unimi.it
The antimicrobial resistance (AMR) is nowadays one of the most worrying threats of modern medicine. Recently, AMR has been also called “the silent pandemic” because is as worrying …
Number of citations: 0 air.unimi.it
RJ Brown, G Camarasa, JP Griffiths, P Day, JD Wallis - Tetrahedron letters, 2004 - Elsevier
Synthetic routes to BEDT-TTF derivatives bearing side chain carboxylic ester and amide groups are reported. Methyl ET-ethanoate was prepared in five steps from vinylacetic acid; …
Number of citations: 7 www.sciencedirect.com
K Pels, V Dragojlovic - Beilstein Journal of Organic Chemistry, 2009 - beilstein-journals.org
In a solvent-free phase-vanishing reaction with PTFE (polytetrafluoroethylene, Teflon®) tape as the phase screen, a thermometer adapter is utilized to insert a PTFE-sealed tube into the …
Number of citations: 24 www.beilstein-journals.org

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